
8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and two hydroxyl groups (diol). This compound is part of the alkyne family, which are unsaturated hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C13H22O2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- typically involves the use of alkyne precursors and specific reaction conditions to introduce the hydroxyl groups. One common method is the partial hydrogenation of an alkyne precursor followed by hydroxylation. The reaction conditions often include the use of catalysts such as palladium or platinum and solvents like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
科学的研究の応用
8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the alkyne moiety play crucial roles in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
3-Hexyne-2,5-diol, 2,5-dimethyl-: Another alkyne-diol compound with similar structural features.
8-Decene-3,5-dione, 4,6,9-trimethyl-: Contains a similar carbon backbone but with ketone functionalities instead of hydroxyl groups.
5,9-Undecadien-2-one, 6,10-dimethyl-: A related compound with a similar carbon chain length and functional groups.
Uniqueness
8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- is unique due to its specific combination of a carbon-carbon triple bond and two hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
57681-36-4 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
2,5,9-trimethyldec-8-en-3-yne-2,5-diol |
InChI |
InChI=1S/C13H22O2/c1-11(2)7-6-8-13(5,15)10-9-12(3,4)14/h7,14-15H,6,8H2,1-5H3 |
InChIキー |
AZJPNQNXYYKXFD-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(C)(C#CC(C)(C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



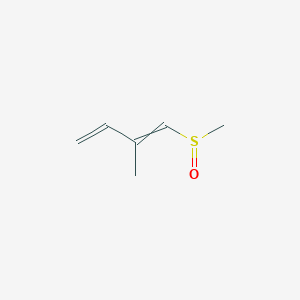

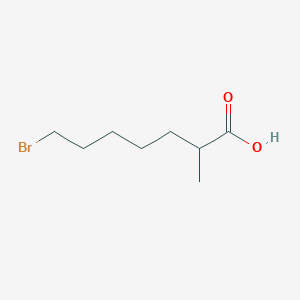
![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)

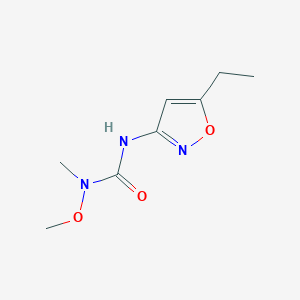
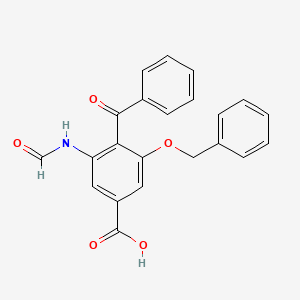
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)
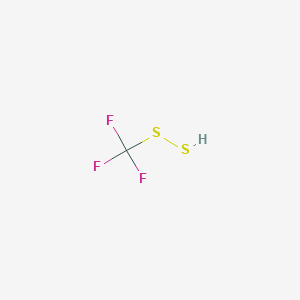
![1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14629542.png)

![2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14629549.png)
